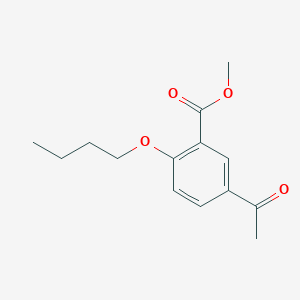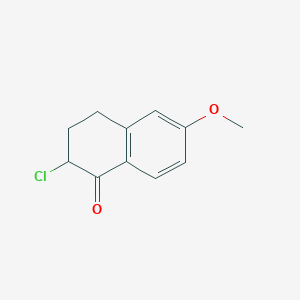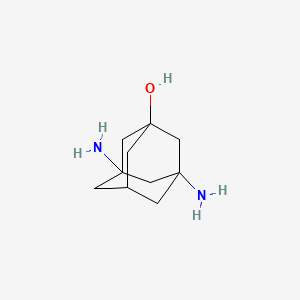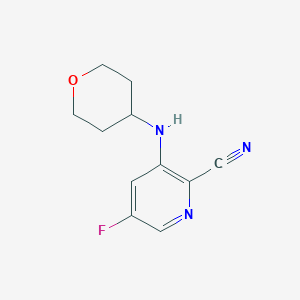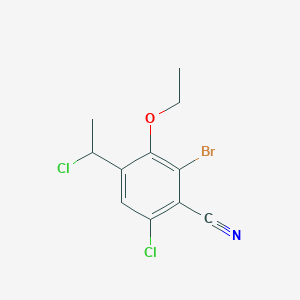![molecular formula C14H20N2O3 B8430114 Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate](/img/structure/B8430114.png)
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate
Vue d'ensemble
Description
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a morpholine group and an acetic acid ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.
Esterification: The final step involves the esterification of the acetic acid moiety with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to increase efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. It is also employed in the development of catalysts and ligands for various chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and exhibit diverse biological activities, including antifibrotic and antimicrobial properties.
Pyrazoles: Pyrazoles are another class of heterocyclic compounds with a pyridine-like structure.
Uniqueness
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its potential as a lead compound in drug discovery.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C14H20N2O3/c1-2-19-14(17)9-13-4-3-12(10-15-13)11-16-5-7-18-8-6-16/h3-4,10H,2,5-9,11H2,1H3 |
Clé InChI |
QUHYQSQFSDIBRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC=C(C=C1)CN2CCOCC2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




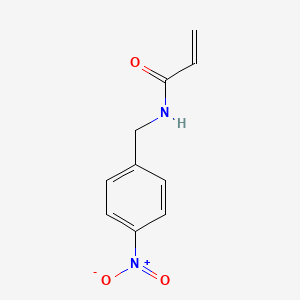

![2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid](/img/structure/B8430089.png)
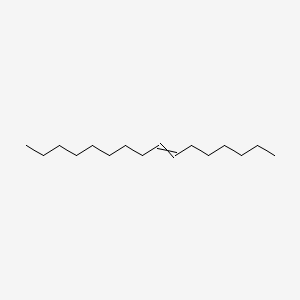
![2-Methyl-5-{[3-(trifluoromethyl)benzoyl]amino}benzoic acid](/img/structure/B8430099.png)
